

# Ivermectin B1a versus Selamectin: A Comparative Analysis of Their Mechanisms of Action

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Compound of Interest		
Compound Name:	Ivermectin B1a	
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This guide provides an objective comparison of the mechanisms of action of two widely used macrocyclic lactone anthelmintics, **Ivermectin B1a** and Selamectin. Both belong to the avermectin class of compounds and are pivotal in veterinary and human medicine for combating a wide range of endo- and ectoparasites. This document summarizes available experimental data on their molecular targets, physiological effects, and in vivo efficacy, while also providing detailed experimental methodologies for key assays.

# Core Mechanism of Action: Targeting Invertebrate Ion Channels

Ivermectin and Selamectin exert their primary anthelmintic and insecticidal effects by acting as positive allosteric modulators of specific ligand-gated ion channels in invertebrates.[1] Their principal targets are the glutamate-gated chloride channels (GluCls), which are unique to invertebrates and play a crucial role in mediating inhibitory neurotransmission in nerve and muscle cells.[1][2]

Upon binding to GluCls, both Ivermectin and Selamectin potentiate the effect of the neurotransmitter glutamate, leading to a prolonged opening of the chloride ion channel.[1] This results in an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.[1]







While GluCls are the primary targets, these compounds also exhibit some activity on gamma-aminobutyric acid (GABA)-gated chloride channels, although generally with lower affinity.[3] The high selectivity of Ivermectin and Selamectin for invertebrate over vertebrate ion channels is a key factor in their favorable safety profile in mammals. Mammalian nervous systems primarily utilize GABA-gated and glycine-gated chloride channels for inhibitory neurotransmission, and the glutamate-gated channels they do possess have a different subunit composition and lower affinity for avermectins.

## **Quantitative Comparison of Molecular Interactions**

Directly comparative quantitative data on the binding affinities and potencies of **Ivermectin B1a** and Selamectin on the same invertebrate ion channel subtypes is limited in publicly available literature. However, data from studies on Ivermectin provide valuable insights into its interaction with glutamate-gated chloride channels.



Drug	Target Channel	Parasite Species	Assay Type	Paramete r	Value	Referenc e
Ivermectin	Glutamate- gated chloride channel (HcGluClα 3B)	Haemonch us contortus	Electrophy siology (TEVC)	EC50	~0.1 ± 1.0 nM	[4]
Ivermectin	Glutamate- gated chloride channel (HcGluClα 3B)	Haemonch us contortus	Radioligan d Binding ([3H]- ivermectin)	Kd	0.35 ± 0.1 nM	[4]
Ivermectin	Glutamate- gated chloride channel (α subunit)	Haemonch us contortus	Electrophy siology (TEVC)	EC50	86 nM	[5]
Ivermectin	Glutamate- gated chloride channel (β subunit)	Haemonch us contortus	Electrophy siology (TEVC)	EC50	> 10 μM	[5]
Ivermectin	Glutamate- gated chloride channel (AgGluCl- a1)	Anopheles gambiae	Electrophy siology (TEVC)	-	Induces slowly activating current	[3]

# Signaling Pathway and Experimental Workflow Diagrams

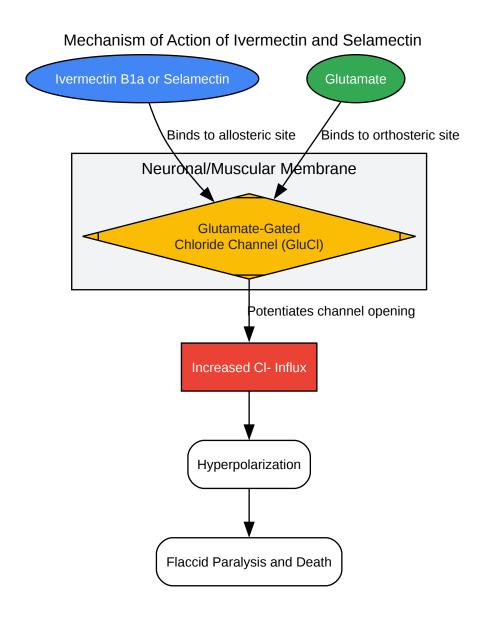




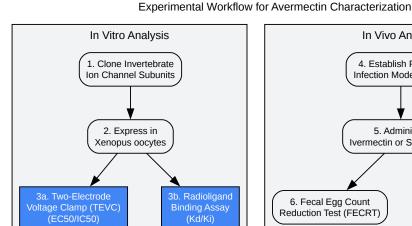


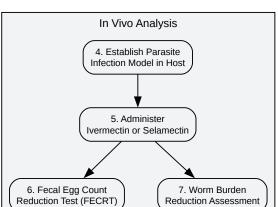
The following diagrams illustrate the mechanism of action of Ivermectin and Selamectin and a typical experimental workflow for their characterization.











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